Compound Description: Nifedipine is a well-known calcium channel blocker widely used in the treatment of hypertension and angina. [] It belongs to the 1,4-dihydropyridine class and acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.
Relevance: Nifedipine serves as a structural prototype for dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring structure with ester groups at the 3 and 5 positions. [] The structural variations lie in the substituents at the 1 and 4 positions. Nifedipine features a 2-nitrophenyl group at the 4 position and a methyl group at the 2 and 6 positions of the dihydropyridine ring. Understanding the structure-activity relationship of nifedipine and its analogues provides valuable insights into the pharmacological properties of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate.
Compound Description: This compound is a nifedipine analogue investigated for its potential calcium channel blocking activity. [] It retains the core 1,4-dihydropyridine structure with a 2-nitrophenyl group at the 4 position but replaces the methyl esters at the 3 and 5 positions with 2-cyanoethyl esters.
Relevance: Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate demonstrates the impact of ester substituents on the activity of 1,4-dihydropyridine calcium channel blockers. [] The presence of cyanoethyl groups instead of methyl esters in this analogue of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate could alter its pharmacokinetic properties and potentially influence its calcium channel blocking potency and duration of action.
Compound Description: This compound is a potent antihypertensive agent with a longer duration of action than nicardipine. [] It is a 1,4-dihydropyridine derivative with a 3-nitrophenyl group at the 4 position, a methyl ester at the 3 position, and a complex 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester at the 5 position.
Relevance: The structure of 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate highlights the significant impact of modifications at the ester side chains on the pharmacological properties of 1,4-dihydropyridines. [] The bulky 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester group at the 5 position of this compound, compared to the simpler methyl esters in dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, is likely responsible for its enhanced antihypertensive potency and prolonged duration of action.
(S)-(+)-1 and (R)-(-)-1
Compound Description: (S)-(+)-1 and (R)-(-)-1 are enantiomers of 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride. [] Pharmacological studies revealed that the (4S)-(+)-enantiomer exhibits superior antihypertensive effects and more potent inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate compared to its (4R)-(-)- counterpart.
Relevance: The study of (S)-(+)-1 and (R)-(-)-1 underscores the importance of stereochemistry in the activity of 1,4-dihydropyridines. [] The (4S)-(+)-enantiomer's enhanced activity suggests that specific interactions with the target receptor are favored by this particular configuration. In the context of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, understanding the influence of chirality could be crucial for optimizing its pharmacological properties.
Compound Description: This series of compounds was designed to explore the impact of different 3-alkyl ester substituents on calcium channel antagonist activity and anticonvulsant activity. [] Various amine, quaternary ammonium, aryl(heteroaryl)alkenyl, 4-(4-fluorophenyl)piperazin-1-yl, and methoxy groups were introduced at the 3-position ester, along with modifications at the 4-position aryl ring.
Relevance: The investigation of 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates provides valuable structure-activity relationship data for optimizing the pharmacological profile of 1,4-dihydropyridines, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [] This study suggests that both the length and the nature of the ester substituents at the 3-position significantly influence calcium channel blocking activity and anticonvulsant properties.
Compound Description: This compound is a known calcium channel blocker used in the treatment of hypertension. [] It shares the core 1,4-dihydropyridine structure with methyl esters at the 3 and 5 positions and a nitrophenyl substituent at the 4 position.
Relevance: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2'-nitrophenyl)-pyridine-3,5-dicarboxylate highlights the established use of 1,4-dihydropyridines as calcium channel blockers for treating hypertension, a therapeutic area relevant to the investigation of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [] The position of the nitro group on the phenyl ring (2' vs. 3) could impact its potency and selectivity for different calcium channel subtypes.
Compound Description: These compounds represent a series of 1,4-dihydropyridines bearing a 2-difluoromethoxyphenyl group at the 4 position and varying ester substituents at the 3 and 5 positions. [] They were specifically designed for enzymatic kinetic resolution using Candida rugosa lipase, aiming to prepare enantiomerically pure dihydropyridines.
Relevance: The study of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters emphasizes the possibility of enzymatic approaches for obtaining enantiomerically enriched 1,4-dihydropyridines. [] This method could be applicable to the synthesis of enantiomerically pure dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, allowing the investigation of its individual enantiomers and their specific pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.